molecular formula C7H11F3O2 B1397940 Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate CAS No. 1802338-28-8

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Cat. No.: B1397940
CAS No.: 1802338-28-8
M. Wt: 184.16 g/mol
InChI Key: WOXLAOFIBHMNKL-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is an organic building block that can be used in the synthesis of a variety of pharmaceutical compounds . It belongs to the class of esters and is commonly used in various fields such as medical research, environmental research, and industrial research.


Molecular Structure Analysis

The molecular formula of this compound is C7H11F3O2. It has an average mass of 184.156 Da and a monoisotopic mass of 184.071121 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity information, can be found on various chemical databases .

Scientific Research Applications

Synthesis of Heteroarenes

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is used in the synthesis of C(CF3)Me2-containing heteroarenes. These compounds are produced through a transition-metal-free decarboxylation process. Notably, this method avoids the need for transition-metal catalysts, making it a more environmentally friendly option. The heteroarenes synthesized in this manner have potential applications in drug discovery (Shuainan Liu et al., 2018). Additionally, a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with this acid leads to the efficient synthesis of CMe2CF3-containing heteroarenes, also relevant in drug discovery (W. Shi et al., 2018).

Improvement of Battery Performance

The use of Ethyl 3,3,3-trifluoropropanoate (TFPE) as an additive in lithium-ion batteries has shown to significantly improve the cycling performance of the LiMn2O4 cathode at elevated temperatures. When added to the electrolyte, TFPE increases capacity retention and inhibits HF-induced erosion of the electrode, thereby enhancing battery life and performance (Tao Huang et al., 2016).

Odor Thresholds in Food Science

In the field of food science, this compound contributes to understanding the odor thresholds of various branched esters. Research has shown that branched esters like this compound have much lower odor thresholds compared to their straight-chain counterparts, which is valuable information in flavor science and food technology (G. Takeoka et al., 1995).

Pharmaceutical Applications

This compound is also used in pharmaceutical research. For example, two polymorphic forms of a compound related to this compound were characterized using various spectroscopic and diffractometric techniques, highlighting the challenges and intricacies involved in the analytical and physical characterization of pharmaceutical compounds (F. Vogt et al., 2013).

Chemical Synthesis and Organic Chemistry

In organic chemistry, this compound is involved in various synthetic processes. It has been used as a precursor or intermediate in the synthesis of diverse compounds, demonstrating its versatility and importance in the field of synthetic chemistry. For instance, a practical synthesis method for ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative highlights the utility of this compound in chemical synthesis (H. Molines & C. Wakselman, 1987).

Safety and Hazards

When handling Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Dust formation should be avoided and adequate ventilation should be ensured. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,3)7(8,9)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLAOFIBHMNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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